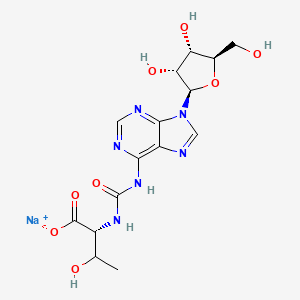

t6-Adot

Description

Properties

Molecular Formula |

C15H19N6NaO8 |

|---|---|

Molecular Weight |

434.34 g/mol |

IUPAC Name |

sodium;(2R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoate |

InChI |

InChI=1S/C15H20N6O8.Na/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13;/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28);/q;+1/p-1/t5?,6-,7-,9-,10-,13-;/m1./s1 |

InChI Key |

QTKCRQTYFQSYOE-OXCPZCKRSA-M |

Isomeric SMILES |

CC([C@H](C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O.[Na+] |

Canonical SMILES |

CC(C(C(=O)[O-])NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T6-Adot involves a series of carefully controlled chemical reactions. The primary synthetic route includes the reaction of precursor compounds under specific conditions to yield this compound. The reaction typically requires a catalyst to facilitate the process and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves continuous flow reactors that allow for precise control over reaction parameters. This method ensures consistent quality and high production rates. Additionally, the use of automated systems minimizes human error and enhances efficiency.

Chemical Reactions Analysis

Types of Reactions

T6-Adot undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

T6-Adot has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: this compound is studied for its potential role in biological processes and its interaction with biomolecules.

Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.

Industry: this compound is utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of T6-Adot involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical reactions, leading to the desired outcome. The exact molecular targets and pathways involved vary depending on the specific application of this compound.

Comparison with Similar Compounds

Critical Limitations of the Provided Evidence

Proposed Methodology for Comparison (Based on Evidence)

If "t6-Adot" were hypothetically available, a systematic comparison with similar compounds would involve:

Structural Similarity Assessment

- Tools: Use ADMETlab’s similarity search with molecular fingerprints (e.g., MACCS, PubChem) to identify analogs .

- Parameters: Compare bond connectivity, functional groups, and stereochemistry.

Functional and Pharmacokinetic Profiling

- ADMET properties: Evaluate absorption, distribution, metabolism, excretion, and toxicity using predictive models .

- Example metrics:

| Property | This compound (Hypothetical) | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight | [Value] | [Value] | [Value] |

| LogP (Lipophilicity) | [Value] | [Value] | [Value] |

| Solubility (mg/mL) | [Value] | [Value] | [Value] |

Application-Specific Comparisons

- Therapeutic use: Compare efficacy in disease models (e.g., IC₅₀ values in cancer cell lines).

- Industrial relevance: Contrast synthesis scalability, stability, or cost-effectiveness .

Recommendations for Further Research

- Literature search: Use platforms like Research Rabbit to identify studies on "this compound" by uploading a seed paper or keyword .

- Experimental validation: Follow AOAC Journal guidelines to design assays for physicochemical or biological comparisons.

- Data standardization: Adhere to formatting rules for tables, figures, and references as outlined in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.